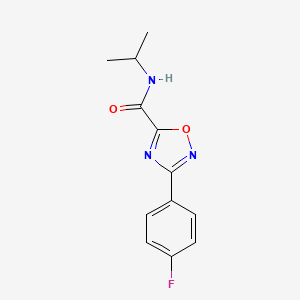
3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research. It was first reported in 2008 as a potent and selective inhibitor of phospholipase D (PLD) activity. Since then, FIPI has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide exerts its inhibitory effect on PLD by binding to the catalytic site of the enzyme. It has been shown to be a competitive inhibitor of PLD activity, with a Ki value in the low micromolar range. 3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide has also been shown to be selective for PLD, with no significant inhibition of other lipid-modifying enzymes, such as phosphatidylinositol 3-kinase (PI3K) or phospholipase A2 (PLA2).
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects in different cell types. Inhibition of PLD activity by 3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide has been shown to reduce cell proliferation, migration, and invasion in cancer cells. 3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide has also been shown to modulate the actin cytoskeleton and affect membrane trafficking in various cell types. In addition, 3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide has been shown to have anti-inflammatory effects in models of acute lung injury and sepsis.
実験室実験の利点と制限
The main advantage of using 3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide in lab experiments is its selectivity for PLD, which allows for specific inhibition of this enzyme without affecting other lipid-modifying enzymes. This makes it a valuable tool for studying the function of PLD in various cellular processes. However, one limitation of using 3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide is its relatively low potency, which requires higher concentrations to achieve complete inhibition of PLD activity. In addition, 3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide has poor solubility in aqueous solutions, which can limit its use in certain experimental setups.
将来の方向性
3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide has shown great potential as a tool compound for studying the function of PLD in various cellular processes. However, there are still many unanswered questions regarding the role of PLD in different physiological and pathological conditions. Future research directions could include studying the effect of 3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide on PLD activity in different cell types and under different conditions. In addition, the development of more potent and selective PLD inhibitors could help to further elucidate the role of this enzyme in cellular processes and potentially lead to the development of novel therapeutics for diseases associated with PLD dysregulation.
合成法
3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of intermediates, such as 4-fluorobenzaldehyde and 4-fluorobenzylamine, which are then used to form the final product. The detailed synthesis method has been reported in several publications, including the original report of 3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide.
科学的研究の応用
3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide has been widely used as a tool compound in scientific research to study the role of PLD in various cellular processes. PLD is a lipid-modifying enzyme that plays a critical role in cell signaling, membrane trafficking, and cytoskeletal dynamics. 3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide has been shown to inhibit PLD activity in a dose-dependent manner, both in vitro and in vivo. This makes it a valuable tool for studying the function of PLD in various cellular processes, including cell proliferation, migration, and invasion.
特性
IUPAC Name |
3-(4-fluorophenyl)-N-propan-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-7(2)14-11(17)12-15-10(16-18-12)8-3-5-9(13)6-4-8/h3-7H,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFQKOJQFXDHPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NC(=NO1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-N-propan-2-yl-1,2,4-oxadiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B5298846.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(tetrahydro-2H-pyran-4-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5298851.png)
![2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5298854.png)
![1-[(1-chloro-2-naphthyl)oxy]-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2-propanol](/img/structure/B5298862.png)
![N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine](/img/structure/B5298870.png)
![(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,4-diazepan-6-yl)acetic acid](/img/structure/B5298875.png)
![5-{[3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl}-2-methoxyphenol](/img/structure/B5298885.png)
![methyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5298890.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5298895.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate](/img/structure/B5298902.png)
![4-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-(2-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5298912.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile](/img/structure/B5298916.png)
![(3aR*,6aS*)-5-[4-(1H-imidazol-1-yl)benzoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5298933.png)
![1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-[4-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5298934.png)